2-bromo-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Beschreibung

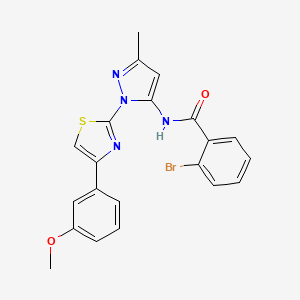

The compound 2-bromo-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzamide core linked to a pyrazole-thiazole hybrid scaffold. Its structure includes:

- A 3-methylpyrazole ring, enhancing steric and electronic effects.

- A 4-(3-methoxyphenyl)thiazole moiety, which may influence solubility and binding affinity due to the methoxy substituent.

Pyrazole and thiazole derivatives are well-documented for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities . Below, we compare it with structurally similar compounds to infer its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

2-bromo-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4O2S/c1-13-10-19(24-20(27)16-8-3-4-9-17(16)22)26(25-13)21-23-18(12-29-21)14-6-5-7-15(11-14)28-2/h3-12H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSNQOAPNUZHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Br)C3=NC(=CS3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division.

Mode of Action

This is a common mechanism of action for many antimicrobial and antiproliferative agents.

Biologische Aktivität

The compound 2-bromo-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The chemical structure of the compound includes a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, contributing to its unique biological profile. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Coupling Reaction : The brominated thiazole derivative is coupled with 4-methoxyphenyl isocyanate to form the final benzamide compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the bromine atom enhance binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 49.85 | |

| Compound B | MCF7 (breast cancer) | <20 | |

| Compound C | HeLa (cervical cancer) | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains and fungi. In vitro studies have shown promising results in inhibiting the growth of pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| E. coli | 18 | 40 | |

| Bacillus subtilis | 20 | 40 | |

| Aspergillus niger | 15 | 40 |

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- Antitumor Activity : A study demonstrated that derivatives with a similar structure exhibited apoptosis-inducing effects in cancer cells, suggesting a mechanism involving cell cycle arrest and apoptosis pathways.

- Anti-inflammatory Effects : Research indicated that compounds with thiazole rings showed significant anti-inflammatory effects comparable to standard drugs like indomethacin, highlighting their therapeutic potential in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. For example, thiazole intermediates (e.g., 4-(3-methoxyphenyl)thiazol-2-amine) may be prepared by reacting thiourea derivatives with α-haloketones under reflux in ethanol . Subsequent pyrazole ring formation can utilize hydrazine derivatives and β-ketoesters, followed by benzamide coupling using bromobenzoyl chloride in pyridine .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unsubstituted pyrazoles or incomplete amidation .

Q. How can structural purity be confirmed for this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Verify aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, thiazole protons at δ 7.1–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1665 cm⁻¹) and thiazole C=N vibrations (~1590 cm⁻¹) .

- Elemental Analysis : Match experimental vs. calculated C, H, N, S, and Br percentages (tolerate <0.3% deviation) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Study : If NMR shows unexpected splitting (e.g., pyrazole C5 proton splitting due to restricted rotation in the amide bond), use variable-temperature NMR to assess conformational dynamics .

- Data Cross-Validation : Compare experimental results with computational models (DFT calculations for NMR chemical shifts) or crystallographic data (e.g., C–H···O/F interactions stabilizing specific conformations) .

Q. What strategies optimize reaction yields for intermediates like 4-(3-methoxyphenyl)thiazol-2-amine?

- Catalytic Optimization : Replace traditional bases (e.g., NaHCO₃) with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for thiazole cyclization; higher dielectric constants may improve cyclization rates .

Q. How to design biological activity assays targeting enzyme inhibition?

- Target Selection : Prioritize enzymes with structural homology to PFOR (pyruvate:ferredoxin oxidoreductase), as benzamide-thiazole hybrids are known to disrupt electron transfer in anaerobic pathways .

- Assay Protocol :

Use spectrophotometric methods to monitor NADH oxidation rates.

Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the bromobenzamide moiety and active-site residues .

Data Analysis and Experimental Design

Q. How to interpret crystallographic data for hydrogen-bonding networks?

- Example : In analogous structures, N–H···N hydrogen bonds form centrosymmetric dimers (e.g., N1–H1···N2, d = 2.89 Å), while C–H···O/F interactions stabilize 3D packing .

- Software Tools : Use Mercury (CCDC) to visualize intermolecular interactions and quantify bond angles/distances .

Q. What are common pitfalls in scaling up synthesis from mg to gram quantities?

- Challenge : Exothermic reactions (e.g., thiazole cyclization) may require controlled addition of reagents and cooling to prevent decomposition.

- Mitigation : Implement flow chemistry for precise temperature control or use segmented batch reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.